GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)-
Description
GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- (CAS: 63041-44-1) is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C25H18N2O3 and a molecular weight of 394.45 g/mol . It is structurally characterized by a dibenz(a,h)anthracene moiety linked to a glycine residue via a carbamoyl group.
Properties
CAS No. |
63041-44-1 |
|---|---|
Molecular Formula |
C25H18N2O3 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(naphtho[1,2-b]phenanthren-14-ylcarbamoylamino)acetic acid |
InChI |
InChI=1S/C25H18N2O3/c28-22(29)14-26-25(30)27-24-20-12-11-15-5-1-3-7-18(15)21(20)13-17-10-9-16-6-2-4-8-19(16)23(17)24/h1-13H,14H2,(H,28,29)(H2,26,27,30) |
InChI Key |
BKZKQUSLMPCYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3NC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Dibenz(a,h)anthracene Derivatives
- Dibenz(a,h)anthracene itself is synthesized via multi-step organic synthesis involving cyclization and aromatic ring fusion reactions.
- Functionalization at the 7-position can be achieved by nitration to form 7-nitro-dibenz(a,h)anthracene, which serves as a precursor for further transformations.
- Reduction of the nitro group to an amine or conversion to other reactive intermediates enables subsequent coupling reactions.
Coupling with Glycine or Glycine Derivatives
- Glycine is often introduced as glycine ethyl ester hydrochloride or other protected forms to facilitate coupling and improve solubility and reactivity.
- The carbamoyl linkage is typically formed by reacting an activated carboxyl group of glycine (or its ester) with an amine group on the dibenz(a,h)anthracene derivative or vice versa.
- Activation methods include:
- Reaction conditions generally involve stirring at room temperature to moderate heating (e.g., 20–80°C) for several hours to ensure completion.
Representative Reaction Conditions and Yields
Alternative Synthetic Routes
- Reductive amination using glycine derivatives and aldehyde-functionalized dibenz(a,h)anthracene intermediates with sodium triacetoxyborohydride in dichloroethane at room temperature has been reported, yielding amine-linked products.
- Thermolysis and phosphorus-based intermediates have been explored for related dibenz(a,h)anthracene derivatives, though less directly relevant to glycine conjugates.
Analytical and Structural Confirmation
- Characterization of intermediates and final products is typically performed by:
- Purification methods include extraction, crystallization, and chromatography to isolate the desired compound with high purity.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| Dibenz(a,h)anthracene nitration | Nitrating agents | Controlled temp | Moderate | Precursor functionalization |
| Nitro reduction | Catalytic hydrogenation | Ambient to mild heat | High | Amino intermediate formation |
| Amide coupling | Glycine ethyl ester HCl, triethylamine, coupling agents | 20–80°C, 4 h | 82–94% | Carbamoyl linkage formation |
| Ester hydrolysis (optional) | Acid/base hydrolysis | Mild conditions | High | Free acid form obtained |
Research Findings and Considerations
- The choice of glycine derivative and coupling reagent significantly affects yield and purity.
- Reaction solvents such as dichloromethane and ethanol are commonly used for solubility and reaction efficiency.
- Base addition (e.g., triethylamine) is critical to neutralize hydrochloride salts and drive the coupling reaction.
- Temperature control is important to avoid decomposition of sensitive intermediates.
- The synthetic route is adaptable to scale-up with appropriate optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various catalysts and solvents depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Scientific Research Applications
GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with amino acids.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and DNA.
Medicine: Explored for its potential therapeutic applications, particularly in the context of cancer research due to the known carcinogenic properties of dibenz(a,h)anthracene.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- involves its interaction with molecular targets such as proteins and DNA. The compound’s polycyclic aromatic structure allows it to intercalate into DNA, potentially causing mutations and affecting gene expression. Additionally, its interaction with proteins can alter their function and stability, leading to various biological effects.
Comparison with Similar Compounds
Key Properties:
- Decomposition: Upon heating, it emits toxic fumes, including acrid smoke and nitrogen oxides (NOx), posing environmental and occupational hazards .
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The compound is compared to three key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- | C25H18N2O3 | 394.45 | Dibenz(a,h)anthracene + glycine carbamoyl |
| 1,2-BENZANTHRYL-10-CARBAMIDOACETIC ACID | C21H16N2O3 | 344.39 | Benz(a)anthracene + glycine carbamoyl |
| N-Aryl-dibenzoannulenyl derivatives | Variable | Variable (~350–400) | Dibenzo[a,d][7]annulenyl + hydrazinecarbothioamide |
Key Observations :
- The dibenz(a,h)anthracene group in the target compound introduces a larger, more complex PAH system compared to the benz(a)anthracene in the second compound.
- The carbamoyl glycine functional group differentiates it from hydrazinecarbothioamide derivatives (e.g., ), which exhibit distinct reactivity and solubility profiles .
Toxicity and Carcinogenicity Profiles
Key Findings :
DNA Binding vs. highlights that some PAHs bind DNA without initiating tumors, suggesting epigenetic or metabolic factors are critical .
Mutagenic Potential: The dibenz(a,h)anthracene moiety in the target compound may confer higher mutagenicity due to increased planar surface area, enhancing intercalation into DNA strands .
Decomposition Hazards: Unlike simpler PAHs (e.g., anthracene), the target compound releases NOx, indicating nitrogenous degradation pathways that pose unique inhalation risks .
Biological Activity
Glycine, N-(dibenz(a,h)anthracen-7-ylcarbamoyl)- is a synthetic compound derived from dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This article explores the biological activity of this compound, focusing on its metabolic pathways, binding affinities, and potential health implications based on current scientific research.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₅N₃O
- Molecular Weight : 293.34 g/mol
- IUPAC Name : Glycine, N-(dibenz(a,h)anthracen-7-ylcarbamoyl)-
The structure of dibenz(a,h)anthracene contributes significantly to its biological activity. The planar structure allows for effective interaction with biological macromolecules, leading to various metabolic transformations.
Metabolism and Biotransformation
Research indicates that dibenz(a,h)anthracene undergoes extensive metabolism in vivo. The primary metabolic pathways include the formation of dihydrodiols and glucuronide conjugates. For instance, studies have shown that mouse keratinocytes metabolize dibenz(a,h)anthracene to produce 3,4- and 5,6-dihydrodiols, which are further conjugated to glucuronides for excretion .
Key Metabolites:
| Metabolite | Formation Pathway | Biological Activity |
|---|---|---|
| 3,4-Dihydrodiol | Direct metabolism from dibenz(a,h)anthracene | Potentially carcinogenic |
| 5,6-Dihydrodiol | Direct metabolism from dibenz(a,h)anthracene | Potentially carcinogenic |
| Glucuronide Conjugates | Conjugation of dihydrodiols | Facilitates excretion |
Binding Affinity to Aryl Hydrocarbon Receptor (AhR)
The biological activity of glycine, N-(dibenz(a,h)anthracen-7-ylcarbamoyl)- is significantly influenced by its interaction with the Ah receptor. This receptor plays a crucial role in mediating the effects of various environmental toxins and PAHs. Studies have demonstrated that dibenz(a,h)anthracene binds to the Ah receptor in rodent hepatic cytosols, suggesting a mechanism by which this compound may exert its biological effects .
Binding Characteristics:
- Binding Affinity : High affinity for Ah receptor components in rodent models.
- Mechanism : Activation of cytochrome P450 enzymes leading to increased metabolism of xenobiotics.
Case Studies and Research Findings
- Carcinogenicity Studies : Research has shown that exposure to dibenz(a,h)anthracene can lead to tumor formation in animal models. The compound's ability to form reactive metabolites is a key factor in its carcinogenic potential.
- Immunotoxicity : Investigations into the immunotoxic effects of PAHs indicate that compounds like glycine, N-(dibenz(a,h)anthracen-7-ylcarbamoyl)- may impair immune responses due to their interaction with cellular signaling pathways.
- Genotoxicity Assessments : In vitro studies have reported DNA damage associated with exposure to dibenz(a,h)anthracene derivatives, emphasizing the importance of metabolic activation in mediating genotoxic effects.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for N-(Dibenz(a,h)anthracen-7-ylcarbamoyl)glycine, and what challenges arise during its preparation?
- Methodological Answer : The compound is synthesized via nucleophilic addition reactions involving aromatic isothiocyanates and glycine derivatives. A key challenge is controlling regioselectivity due to the polycyclic aromatic system’s steric hindrance. Reaction optimization requires reflux in anhydrous ethanol and precise stoichiometric ratios to minimize side products. Purification often involves column chromatography with silica gel or recrystallization .
Q. What toxicity data and safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : The compound exhibits tumorigenic potential (TDLo: 160 mg/kg in mice) and mutagenicity (e.g., dnd-ham: lng 1 mg/L). Researchers must use fume hoods, PPE, and closed systems during synthesis. Decomposition releases NOx and acrid fumes, necessitating scrubbers and proper waste disposal. Toxicity screening should precede in vivo studies, with dose-response assays in rodent models .
Q. How can researchers detect and quantify N-(Dibenz(a,h)anthracen-7-ylcarbamoyl)glycine in complex matrices?
- Methodological Answer : Derivatization with hydrazine-based reagents (e.g., dansylhydrazine or 4-hydrazinobenzoic acid) enhances detection via fluorescence or HPLC-UV. Mass spectrometry (LC-MS) with electrospray ionization is optimal for structural confirmation, using m/z 394.45 (MW) as a diagnostic ion. Calibration curves in methanol/water (70:30) improve quantification accuracy .
Q. What environmental stability data exist for this compound, and how should degradation studies be designed?
- Methodological Answer : Dibenzanthracene derivatives like this compound show variable environmental persistence. Accelerated degradation studies in seawater require HPLC monitoring under UV light or microbial exposure. Half-life calculations should account for photolytic breakdown products (e.g., quinones) and adsorption to organic particulates .
Advanced Research Questions
Q. What molecular mechanisms underlie the compound’s mutagenic and carcinogenic activity?
- Methodological Answer : The dibenzanthracene moiety intercalates into DNA, inducing frameshift mutations via adduct formation. In vitro assays (Ames test + S9 metabolic activation) and comet assays in human lymphocytes can quantify DNA damage. Computational modeling (e.g., docking with DNA polymerase β) identifies binding hotspots, while metabolomic profiling reveals epoxide intermediates as key carcinogens .
Q. How can analytical workflows be optimized for high-throughput screening of this compound’s derivatives?
- Methodological Answer : Coupling UPLC-MS with automated solid-phase extraction (SPE) reduces run times. Use a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water). For structural analogs, apply tandem MS/MS with collision-induced dissociation (CID) at 20–35 eV to differentiate regioisomers .
Q. What structure-activity relationships (SARs) govern the compound’s interaction with cellular targets?
- Methodological Answer : SAR studies require synthesizing analogs with modified carbamoyl or glycine groups. Assay cytotoxicity (MTT) in cancer cell lines (e.g., HepG2) and compare IC50 values. Molecular dynamics simulations (e.g., GROMACS) predict binding affinities to aryl hydrocarbon receptors (AhR), linking substituent polarity to activation potency .
Q. How do thermal decomposition products impact risk assessment in laboratory settings?
- Methodological Answer : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen identifies decomposition thresholds (>250°C). Gas chromatography (GC-MS) detects NOx, CO, and polycyclic aromatic hydrocarbons (PAHs) as byproducts. Mitigation strategies include inert atmosphere handling and real-time air monitoring with PID detectors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
